molecular formula C16H28N2O5 B3162816 (S)-N-Boc-2-furylalanine tert-butylamine CAS No. 881690-67-1

(S)-N-Boc-2-furylalanine tert-butylamine

Cat. No.: B3162816
CAS No.: 881690-67-1
M. Wt: 328.40 g/mol
InChI Key: HJGJBYMJGPIHOB-QRPNPIFTSA-N
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Description

(S)-N-Boc-2-furylalanine tert-butylamine is a compound that combines the structural features of (S)-N-Boc-2-furylalanine and tert-butylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of (S)-N-Boc-2-furylalanine tert-butylamine may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-2-furylalanine tert-butylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield various amino alcohols .

Scientific Research Applications

(S)-N-Boc-2-furylalanine tert-butylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-N-Boc-2-furylalanine tert-butylamine include:

Uniqueness

What sets this compound apart from these similar compounds is the combination of the Boc-protected amino acid with tert-butylamine. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2S)-2-[furan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5.C4H11N/c1-8(10(14)15)13(9-6-5-7-17-9)11(16)18-12(2,3)4;1-4(2,3)5/h5-8H,1-4H3,(H,14,15);5H2,1-3H3/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGJBYMJGPIHOB-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=CO1)C(=O)OC(C)(C)C.CC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=CO1)C(=O)OC(C)(C)C.CC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722901
Record name N-(tert-Butoxycarbonyl)-N-furan-2-yl-L-alanine--2-methylpropan-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881690-67-1
Record name N-(tert-Butoxycarbonyl)-N-furan-2-yl-L-alanine--2-methylpropan-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Boc-2-furylalanine tert-butylamine
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Reactant of Route 6
(S)-N-Boc-2-furylalanine tert-butylamine

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